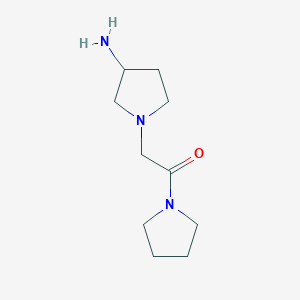
2-(3-氨基吡咯啉-1-基)-1-(吡咯啉-1-基)乙酮
描述
2-(3-Aminopyrrolidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one, also known as 2-AP, is a synthetic compound with a wide range of applications in both scientific research and in industrial processes. It is a derivative of the pyrrolidine family, which consists of five-membered nitrogen-containing heterocyclic compounds. 2-AP has been studied extensively due to its unique properties and potential uses.
科学研究应用
化学合成与材料科学
2-(3-氨基吡咯啉-1-基)-1-(吡咯啉-1-基)乙酮及相关化合物在化学合成和材料科学领域有重要应用。例如,已开发了用于创建1-烷基-5-(吲哚-3-基和-2-基)吡咯啉-2-酮的区域选择性合成技术,展示了吡咯啉衍生物在合成具有潜在药用应用的杂环化合物方面的多功能性(Sadovoy, A. V., Kovrov, A., Golubeva, G. A., & Sviridova, L. A., 2011)。此外,合成和表征新的二支链、杂环“推-拉”色团用于电光薄膜制备突显了吡咯啉衍生物在开发具有理想光学和电光性能的先进材料中的应用(Facchetti, A. et al., 2006)。
抗菌和生物活性
这些化合物的另一个关键应用领域是药物化学,特别是在合成2′,3′-二脱氧核苷酸类似物方面。已制备了嘧啶和嘌呤的吡咯啉-1-基衍生物作为类似物,将磷酸甲氧基基团作为磷酸酯模拟体纳入,表明它们作为抗病毒药物的潜力(Harnden, M. R., Jarvest, R. L., & Parratt, M. J., 1992)。此外,吡咯啉-2-酮衍生物在抗菌活性方面表现出潜力,突显了它们在开发新的治疗剂中的重要性(Betti, N., Ib. Hussain, R., & Ab. Kadhem, S., 2020)。
核苷类似物合成
将四氢呋喃环替换为吡咯啉环的核苷类似物合成代表另一个关键应用。通过在1-氨基吡咯啉上构建碱基,已制备了这些类似物,如吡咯啉基的2′,3′-二脱氧胞苷、尿苷和胸苷类似物,展示了它们在抗病毒和抗癌疗法中的潜力(Harnden, M. R., & Jarvest, R. L., 1991)。
属性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-9-3-6-12(7-9)8-10(14)13-4-1-2-5-13/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCILBYKCYNHNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



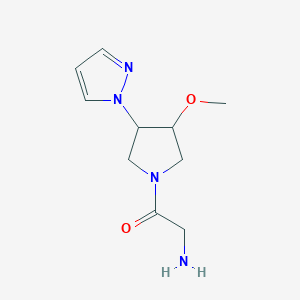
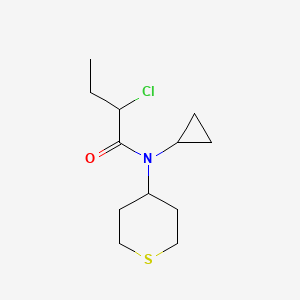

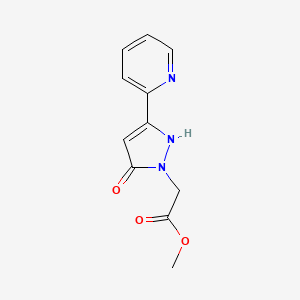

![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)
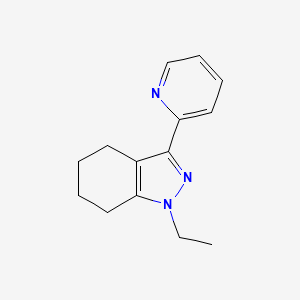
![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491311.png)
![3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491312.png)
![2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1491313.png)